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3-oxobutan-2-yl acetate - 4906-24-5

3-oxobutan-2-yl acetate

Catalog Number: EVT-312787
CAS Number: 4906-24-5
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Oxobutan-2-yl acetate is a naturally occurring organic compound found in various fermented foods, including cocoa beans and vinegar. [, ] It contributes significantly to the aroma profile of these foods, particularly to fruity and sweet notes. [, ] In scientific research, it serves as a valuable model compound for studying aroma profiles and understanding the impact of different processing techniques on food quality.

2-Hydroxy-3-butanone (Acetoin)

  • Compound Description: 2-Hydroxy-3-butanone, also known as acetoin, is a volatile organic compound with a buttery odor. It is produced by bacteria as a fermentation product from pyruvate. [, ]
  • Relevance: 2-Hydroxy-3-butanone was identified alongside 3-oxobutan-2-yl acetate as a major aroma-active compound in Sichuan vinegar. Both compounds had high flavor dilution (FD) factors, indicating their significant contribution to the vinegar's aroma profile. [] Furthermore, Bacillus polymyxa produces both 2-hydroxy-3-butanone and 3-oxobutan-2-yl acetate as metabolites from carbohydrates, with the production ratio dependent on oxygen availability. []

Butyrolactone

  • Relevance: Similar to 3-oxobutan-2-yl acetate, butyrolactone was found to be a major aroma-active compound in Sichuan vinegar, exhibiting a high flavor dilution (FD) factor. []

Furan-2-carbaldehyde (Furfural)

  • Relevance: Furan-2-carbaldehyde was identified as a key aroma-active compound in Sichuan vinegar, alongside 3-oxobutan-2-yl acetate. Both compounds exhibited high flavor dilution (FD) factors, signifying their important roles in the overall aroma profile of the vinegar. []

Acetic Acid

  • Relevance: Acetic Acid, a key component of vinegar, was found to be a major aroma-active compound in Sichuan vinegar, along with 3-oxobutan-2-yl acetate. Both compounds showed high flavor dilution (FD) factors, highlighting their strong influence on the vinegar's aroma. [] Bacillus polymyxa produces both acetic acid and 3-oxobutan-2-yl acetate, and their production is influenced by the availability of oxygen. []

2-Methylbut-3-yn-2-yl Acetate

  • Relevance: 2-Methylbut-3-yn-2-yl acetate can be used to synthesize 3-oxobutan-2-yl acetate through a reaction with C-H and N-H acids in the presence of mercury acetate. [] This synthetic pathway highlights a direct chemical relationship between the two compounds.

Pyruvate

  • Relevance: Enterococcus faecalis metabolizes glycerol primarily through lactic acid fermentation, where pyruvate acts as a central intermediate. [] This metabolic pathway is relevant to the production of 3-oxobutan-2-yl acetate, as acetoin, a related compound, is also derived from pyruvate via bacterial fermentation. []

Lactate

  • Relevance: Similar to the production of 3-oxobutan-2-yl acetate, the excretion of lactate by Bacillus polymyxa is influenced by the relative availability of oxygen. [] Higher lactate production occurs under more restricted oxygen conditions. This highlights the interconnected nature of these metabolic pathways in response to oxygen availability.

Acetate

  • Relevance: The production of both acetate and 3-oxobutan-2-yl acetate by Bacillus polymyxa is influenced by the availability of oxygen. [] Increased acetate yields are observed when the relative oxygen uptake rate is high. This suggests a shared regulatory mechanism for these metabolites in response to oxygen levels.

Ethanol

  • Relevance: Similar to the production of 3-oxobutan-2-yl acetate, the excretion of ethanol by Bacillus polymyxa is affected by the relative availability of oxygen. [] When oxygen availability is restricted, higher ethanol yields are observed. This observation points to a common regulatory network for these metabolites in response to varying oxygen levels.

Propyl acetate

  • Relevance: While 3-oxobutan-2-yl acetate contributes to the overall aroma profile of Sichuan vinegar, propyl acetate is a characteristic compound of Criollo cocoa, imparting a fruity aroma. [] This highlights the diverse roles of esters in contributing to the aroma profiles of different fermented products.

Acetoin acetate

  • Relevance: Similar to 3-oxobutan-2-yl acetate, acetoin acetate is a characteristic compound found in Criollo cocoa, contributing to its fruity aroma profile. [] This highlights the presence of structurally related esters in different fermented products and their contribution to specific aroma characteristics.

Diethyl succinate

  • Relevance: Diethyl succinate, along with acetoin acetate, is a characteristic compound identified in Criollo cocoa, contributing to its fruity perception. [] This finding underscores the diverse range of esters contributing to the unique aroma profiles of fermented products, while 3-oxobutan-2-yl acetate plays a key role in the aroma of Sichuan vinegar.
Overview

Acetoin acetate, also known as 3-hydroxybutan-2-one acetate, is an organic compound derived from acetoin. It is primarily recognized for its applications in flavoring and as a precursor in various chemical syntheses. The compound is classified under ketones and esters, which are significant in both industrial and laboratory settings due to their diverse functional properties.

Source

Acetoin itself is a natural product formed during the fermentation process by various microorganisms, including Bacillus subtilis and Klebsiella terrigena. These organisms utilize pyruvate as a substrate, converting it into acetoin through enzymatic pathways involving acetolactate synthase and acetolactate decarboxylase . Acetoin acetate can be synthesized through the esterification of acetoin with acetic acid or its derivatives.

Classification
  • Type: Organic compound
  • Class: Ketones and esters
  • Chemical Formula: C₄H₈O₃
  • CAS Number: 513-86-0
Synthesis Analysis

Methods

The synthesis of acetoin acetate typically involves two primary methods:

  1. Microbial Fermentation: This biotechnological approach utilizes specific strains of bacteria that convert carbohydrates into acetoin. For instance, Bacillus subtilis has been engineered to enhance acetoin production by optimizing metabolic pathways, such as blocking competing pathways in the tricarboxylic acid cycle .
  2. Chemical Synthesis: Acetoin can be chemically converted to acetoin acetate through esterification reactions. This process generally requires the presence of an acid catalyst and involves heating acetoin with acetic acid or acetic anhydride.

Technical Details

In microbial fermentation, optimal conditions such as temperature, pH, and substrate concentration significantly influence yield. For example, a study indicated that maintaining glucose concentrations around 10 g/L maximizes acetoin accumulation . In chemical synthesis, controlling reaction parameters such as temperature and time is crucial for achieving high purity and yield.

Molecular Structure Analysis

Structure

Acetoin acetate has a molecular structure characterized by a central carbonyl group (C=O) flanked by hydroxyl (–OH) and acetate (–OCOCH₃) functional groups. This structure allows for various interactions and reactivity patterns typical of esters.

Data

  • Molecular Weight: 104.10 g/mol
  • Boiling Point: Approximately 150 °C
  • Melting Point: Not applicable (liquid at room temperature)
Chemical Reactions Analysis

Reactions

Acetoin acetate can undergo several chemical reactions:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, acetoin acetate can revert to acetoin and acetic acid.
  2. Transesterification: It can react with alcohols to form new esters.
  3. Oxidation: Under certain conditions, it may be oxidized to form other ketones or acids.

Technical Details

The hydrolysis reaction can be monitored using gas chromatography to quantify the products formed over time . Similarly, transesterification reactions require careful control of reactant ratios and catalysts to optimize yields.

Mechanism of Action

The mechanism by which acetoin acetate exerts its effects primarily involves its role as a flavoring agent in food products. It interacts with taste receptors on the tongue, contributing to sweet and buttery flavors. Additionally, its metabolic pathways in microbial systems involve conversion back to acetoin, which serves as an intermediate in various biosynthetic processes.

Process Data

Research indicates that the enzymatic conversion of pyruvate to acetoin involves two key enzymes:

  • Acetolactate Synthase: Catalyzes the condensation of pyruvate.
  • Acetolactate Decarboxylase: Converts α-acetolactate into acetoin .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic sweet smell
  • Solubility: Soluble in water and organic solvents like ethanol and ether.

Chemical Properties

  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
  • Stability: Stable under normal conditions but may decompose upon prolonged exposure to heat or light.

Relevant analyses include determining boiling points under varying atmospheric pressures and assessing reactivity with common reagents used in organic synthesis.

Applications

Acetoin acetate finds several scientific uses:

  1. Flavoring Agent: Widely used in food products for its pleasant aroma and taste.
  2. Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds.
  3. Biotechnological Applications: Utilized in fermentation processes for producing biofuels and biochemicals from renewable resources .

Properties

CAS Number

4906-24-5

Product Name

Acetoin acetate

IUPAC Name

3-oxobutan-2-yl acetate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3

InChI Key

ZKPTYCJWRHHBOW-UHFFFAOYSA-N

SMILES

CC(C(=O)C)OC(=O)C

Solubility

soluble in ethanol

Canonical SMILES

CC(C(=O)C)OC(=O)C

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